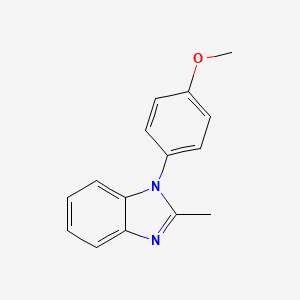

1-(4-Methoxy-phenyl)-2-methyl-1H-benzoimidazole

Description

1-(4-Methoxy-phenyl)-2-methyl-1H-benzoimidazole is a heterocyclic compound featuring a benzimidazole core substituted at the 1-position with a 4-methoxyphenyl group and at the 2-position with a methyl group. The benzimidazole scaffold is renowned for its versatility in medicinal chemistry, often serving as a pharmacophore in drug design due to its ability to engage in hydrogen bonding and π-π interactions .

Properties

CAS No. |

25914-23-2 |

|---|---|

Molecular Formula |

C15H14N2O |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-2-methylbenzimidazole |

InChI |

InChI=1S/C15H14N2O/c1-11-16-14-5-3-4-6-15(14)17(11)12-7-9-13(18-2)10-8-12/h3-10H,1-2H3 |

InChI Key |

HGFYCBUBDMMFHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-METHOXYPHENYL)-2-METHYL-1,3-BENZODIAZOLE can be synthesized through various methods. One common approach involves the condensation reaction between o-phenylenediamines and aromatic aldehydes under oxidative conditions or in the presence of catalysts . Another method includes the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione in boiling ethanol under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-METHOXYPHENYL)-2-METHYL-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(4-METHOXYPHENYL)-2-METHYL-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-2-METHYL-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to influence cellular signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison with Analogous Compounds

Key Observations:

- Substituent Electronic Effects : The 4-methoxy group in the target compound donates electrons via resonance, contrasting with electron-withdrawing groups like chlorine in Chlormidazole . This difference may alter binding affinity in biological targets.

- Positional Isomerism : The 5-methyl substitution in ’s compound versus the 2-methyl in the target highlights how substituent placement affects molecular geometry and activity .

Physicochemical Properties

- Solubility : The 4-methoxy group increases lipophilicity compared to hydroxylated analogs (e.g., ’s compounds), enhancing membrane permeability but reducing aqueous solubility .

- Melting Points : Methoxy-substituted derivatives generally exhibit lower melting points than chlorinated analogs due to reduced crystallinity (e.g., Chlormidazole’s higher mp vs. target compound) .

Biological Activity

1-(4-Methoxy-phenyl)-2-methyl-1H-benzoimidazole is a compound belonging to the benzimidazole class, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

1-(4-Methoxy-phenyl)-2-methyl-1H-benzoimidazole features a methoxy group on the phenyl ring and a methyl group on the benzimidazole core. This structural configuration is significant as it influences the compound's solubility, lipophilicity, and interaction with biological targets.

Antimicrobial Activity

Benzimidazole derivatives, including 1-(4-Methoxy-phenyl)-2-methyl-1H-benzoimidazole, have shown promising antimicrobial properties. Studies indicate that compounds in this class can inhibit bacterial growth and exhibit antifungal activity. For instance, derivatives have been tested against various strains of bacteria such as Staphylococcus aureus and fungi like Candida albicans, demonstrating varying degrees of efficacy.

| Compound | MIC (μg/mL) against Staphylococcus aureus | MIC (μg/mL) against Candida albicans |

|---|---|---|

| 1-(4-Methoxy-phenyl)-2-methyl-1H-benzoimidazole | 8 | 64 |

| Standard (Amikacin) | 4 | 32 |

Anticancer Properties

Research has highlighted the anticancer potential of benzimidazole derivatives. The compound has been evaluated for its cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer). The results indicated significant antiproliferative activity with an IC50 value suggesting effective inhibition of cell growth.

| Compound | IC50 (μM) against MDA-MB-231 |

|---|---|

| 1-(4-Methoxy-phenyl)-2-methyl-1H-benzoimidazole | 16.38 |

| Camptothecin (control) | 0.41 |

The mechanism behind this activity may involve apoptosis induction through mitochondrial dysfunction and reactive oxygen species (ROS) generation, leading to cancer cell death.

Anti-inflammatory Effects

Benzimidazole derivatives have also been investigated for their anti-inflammatory properties. In vivo studies demonstrated that certain derivatives significantly reduced inflammation markers in animal models. The compound's ability to modulate inflammatory pathways makes it a candidate for further therapeutic exploration in inflammatory diseases.

The biological activity of 1-(4-Methoxy-phenyl)-2-methyl-1H-benzoimidazole is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, thereby affecting cellular processes.

- Receptor Interaction : It can bind to specific receptors, modulating signal transduction pathways that lead to altered cellular responses.

Case Studies

Recent studies have focused on synthesizing novel benzimidazole derivatives and evaluating their biological activities:

- Synthesis and Evaluation : A series of substituted benzimidazoles were synthesized and tested for their antimicrobial and anticancer activities. The introduction of different substituents significantly influenced their biological profiles.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth and lower inflammatory responses compared to control groups, supporting its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.